2,4-Dichloro-5-ethyl-1H-imidazole
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Overview
Description
2,4-Dichloro-5-ethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and an ethyl group at the 5 position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2,4-Dichloro-5-ethyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of an aromatic aldehyde, benzil, and ammonium acetate under solvent-free conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and the high yields they produce.
Chemical Reactions Analysis
2,4-Dichloro-5-ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield a variety of substituted imidazoles with different functional groups.
Scientific Research Applications
2,4-Dichloro-5-ethyl-1H-imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-ethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can lead to altered cellular processes and therapeutic effects.
Comparison with Similar Compounds
2,4-Dichloro-5-ethyl-1H-imidazole can be compared with other similar compounds, such as:
4,5-Dichloroimidazole: This compound has two chlorine atoms at the 4 and 5 positions but lacks the ethyl group at the 5 position.
2-Ethylimidazole: This compound has an ethyl group at the 2 position but lacks the chlorine atoms.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound has a phenylmethyl group at the 2 position and lacks the chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
50455-28-2 |
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Molecular Formula |
C5H6Cl2N2 |
Molecular Weight |
165.02 g/mol |
IUPAC Name |
2,4-dichloro-5-ethyl-1H-imidazole |
InChI |
InChI=1S/C5H6Cl2N2/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3,(H,8,9) |
InChI Key |
PJGPQOXWPYYELJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N1)Cl)Cl |
Origin of Product |
United States |
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